molecular formula C13H12N2O5S B2942056 N-(1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide CAS No. 868215-11-6

N-(1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide

Cat. No. B2942056
CAS RN: 868215-11-6
M. Wt: 308.31
InChI Key: ZCHVQZXPKKYGPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide, also known as BDM-TMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. BDM-TMA is a thiomorpholine-based compound that exhibits unique biochemical and physiological properties, making it an attractive candidate for further investigation.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in inflammation and cancer. N-(1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which play a key role in inflammation. N-(1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide also inhibits the activity of NF-kB, a transcription factor that is involved in the regulation of genes that are associated with inflammation and cancer.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide exhibits a range of biochemical and physiological effects that make it an attractive candidate for further investigation. N-(1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been shown to exhibit potent anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development. N-(1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has also been shown to exhibit antioxidant properties, which may be beneficial for the treatment of various diseases, including neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is its potent anti-inflammatory and anti-cancer properties, which make it a potential candidate for drug development. N-(1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is also relatively easy to synthesize, making it accessible to researchers. However, one of the major limitations of N-(1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-(1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide. One area of research is the development of new drugs based on N-(1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. Another area of research is the investigation of the mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide, which may provide insights into the development of new drugs. Additionally, further research is needed to explore the potential applications of N-(1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide in agriculture and environmental science.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide involves the reaction of 2-(3,5-dioxothiomorpholin-4-yl)acetic acid with 1,3-benzodioxole in the presence of appropriate reagents. The reaction proceeds through a series of steps, including esterification, cyclization, and amidation, resulting in the formation of N-(1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide. The synthesis of N-(1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is a complex process that requires careful attention to detail and adherence to safety protocols.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. N-(1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been shown to exhibit potent anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S/c16-11(4-15-12(17)5-21-6-13(15)18)14-8-1-2-9-10(3-8)20-7-19-9/h1-3H,4-7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHVQZXPKKYGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CS1)CC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide

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